![molecular formula C14H29ClO2Si B14250696 Heptanal, 7-chloro-2-methyl-3-[(triethylsilyl)oxy]-, (2S,3R)- CAS No. 392692-61-4](/img/structure/B14250696.png)
Heptanal, 7-chloro-2-methyl-3-[(triethylsilyl)oxy]-, (2S,3R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Heptanal, 7-chloro-2-methyl-3-[(triethylsilyl)oxy]-, (2S,3R)- is a chemical compound with the molecular formula C14H29ClO2Si. It is a derivative of heptanal, modified with a chlorine atom, a methyl group, and a triethylsilyl-protected hydroxyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Heptanal, 7-chloro-2-methyl-3-[(triethylsilyl)oxy]-, (2S,3R)- typically involves the following steps:
Starting Material: The synthesis begins with heptanal, which undergoes chlorination to introduce the chlorine atom at the 7th position.
Protection of Hydroxyl Group: The hydroxyl group at the 3rd position is protected using triethylsilyl chloride in the presence of a base such as imidazole or pyridine.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as distillation or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Heptanal, 7-chloro-2-methyl-3-[(triethylsilyl)oxy]-, (2S,3R)- can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in the presence of a base.
Major Products Formed
Oxidation: 7-chloro-2-methyl-3-[(triethylsilyl)oxy]heptanoic acid.
Reduction: 7-chloro-2-methyl-3-[(triethylsilyl)oxy]heptanol.
Substitution: 7-amino-2-methyl-3-[(triethylsilyl)oxy]heptanal.
Aplicaciones Científicas De Investigación
Heptanal, 7-chloro-2-methyl-3-[(triethylsilyl)oxy]-, (2S,3R)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions due to its unique structure.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Heptanal, 7-chloro-2-methyl-3-[(triethylsilyl)oxy]-, (2S,3R)- depends on the specific reactions it undergoes. For instance, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons. In reduction reactions, the aldehyde group gains electrons to form a primary alcohol. The molecular targets and pathways involved would vary based on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
Heptanal: The parent compound without the chlorine, methyl, and triethylsilyl modifications.
7-Chloroheptanal: Similar structure but lacks the methyl and triethylsilyl groups.
2-Methylheptanal: Lacks the chlorine and triethylsilyl groups.
3-[(Triethylsilyl)oxy]heptanal: Lacks the chlorine and methyl groups.
Uniqueness
Heptanal, 7-chloro-2-methyl-3-[(triethylsilyl)oxy]-, (2S,3R)- is unique due to the combination of its functional groups, which confer specific reactivity and properties. The presence of the triethylsilyl-protected hydroxyl group allows for selective reactions at other sites without interference from the hydroxyl group.
This compound’s unique structure and reactivity make it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Propiedades
Número CAS |
392692-61-4 |
|---|---|
Fórmula molecular |
C14H29ClO2Si |
Peso molecular |
292.91 g/mol |
Nombre IUPAC |
(2S,3R)-7-chloro-2-methyl-3-triethylsilyloxyheptanal |
InChI |
InChI=1S/C14H29ClO2Si/c1-5-18(6-2,7-3)17-14(13(4)12-16)10-8-9-11-15/h12-14H,5-11H2,1-4H3/t13-,14-/m1/s1 |
Clave InChI |
JJNFUADYIMJHDK-ZIAGYGMSSA-N |
SMILES isomérico |
CC[Si](CC)(CC)O[C@H](CCCCCl)[C@H](C)C=O |
SMILES canónico |
CC[Si](CC)(CC)OC(CCCCCl)C(C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


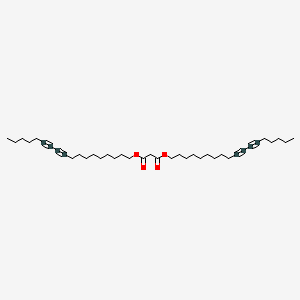
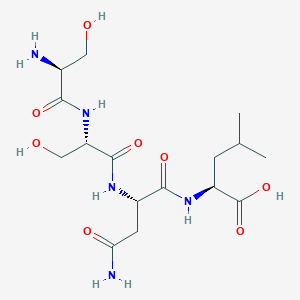
![N-[4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]-N'-phenyloxyurea](/img/structure/B14250632.png)
![[2-(Naphthalen-1-yl)ethyl]phosphonic dichloride](/img/structure/B14250640.png)

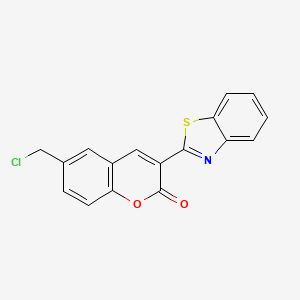
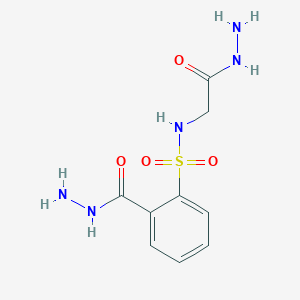
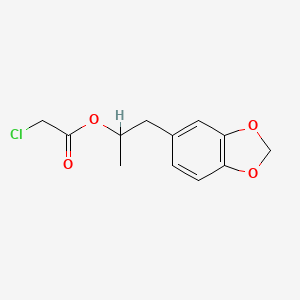
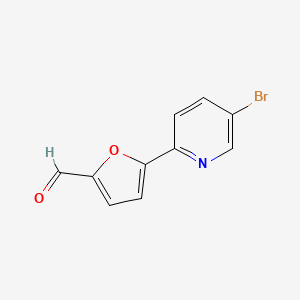
![4-{1-[(2,2,6,6-Tetramethylpiperidin-1-yl)oxy]ethyl}benzoic acid](/img/structure/B14250675.png)
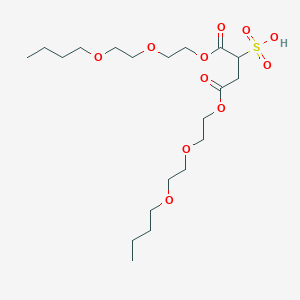
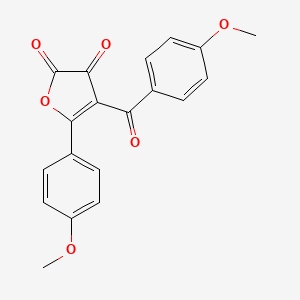
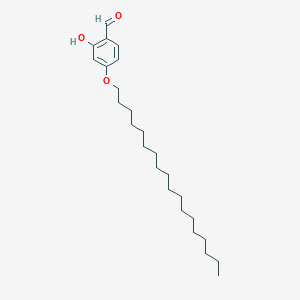
![7-Oxabicyclo[4.1.0]heptan-3-amine](/img/structure/B14250704.png)
